O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a bis(prop-2-en-1-yl)carbamothioyl group. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of N-phenylbenzamide with bis(prop-2-en-1-yl)carbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(prop-2-en-1-yl)carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE: Similar structure with a bromine substitution on the phenyl ring.
4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE: Similar structure with additional methyl groups on the phenyl ring.
Uniqueness
3-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE is unique due to its specific substitution pattern and the presence of the bis(prop-2-en-1-yl)carbamothioyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H20N2O2S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
O-[3-(phenylcarbamoyl)phenyl] N,N-bis(prop-2-enyl)carbamothioate |
InChI |
InChI=1S/C20H20N2O2S/c1-3-13-22(14-4-2)20(25)24-18-12-8-9-16(15-18)19(23)21-17-10-6-5-7-11-17/h3-12,15H,1-2,13-14H2,(H,21,23) |
InChI Key |
MOWBDDNREQRBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.